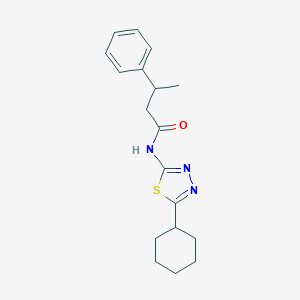
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea (PTU) is a compound that has been extensively studied for its potential use in various scientific research applications. PTU is a thiourea derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which may explain its potential use in skin whitening products. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may explain its potential use in neurodegenerative disease research.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of tyrosinase and monoamine oxidase, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of various other enzymes and signaling pathways, including cyclooxygenase-2, nuclear factor kappa B, and mitogen-activated protein kinase. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential use in various scientific research applications, which may allow for the development of new treatments for various diseases. One limitation of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its potential toxicity, which may limit its use in certain applications. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in various applications.
Future Directions
There are many future directions for N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea research, including the development of new synthesis methods, the optimization of its use in various scientific research applications, and the exploration of its potential use in new applications. Some potential future directions include the development of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea-based skin whitening products, the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the treatment of neurodegenerative diseases, and the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the prevention and treatment of cardiovascular disease.
Synthesis Methods
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be synthesized through various methods, including the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization. Another method involves the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl carbodiimide, followed by the addition of thiourea. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization.
Scientific Research Applications
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of cardiovascular disease.
properties
Product Name |
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea |
|---|---|
Molecular Formula |
C18H20N2O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C18H20N2O2S/c23-18(19-13-17-7-4-12-21-17)20-14-8-10-16(11-9-14)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,19,20,23) |
InChI Key |
HMNMMZPZLJVXAM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)



![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)